![molecular formula C18H16N4O4S B14108503 Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B14108503.png)
Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes chromeno, pyrazol, and thiazol rings, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to comply with environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Applications De Recherche Scientifique
Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic compounds with chromeno, pyrazol, and thiazol rings. Examples include:
- 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
- 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones.
Uniqueness
What sets Ethyl {2-[(2,4-dihydrochromeno[4,3-c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate apart is its unique combination of three different heterocyclic rings. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C18H16N4O4S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
ethyl 2-[2-(2,4-dihydrochromeno[4,3-c]pyrazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H16N4O4S/c1-2-25-14(23)7-10-9-27-18(19-10)20-17(24)16-12-8-26-13-6-4-3-5-11(13)15(12)21-22-16/h3-6,9H,2,7-8H2,1H3,(H,21,22)(H,19,20,24) |
Clé InChI |
FLNFYGGNJMEAOM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3COC4=CC=CC=C4C3=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108422.png)
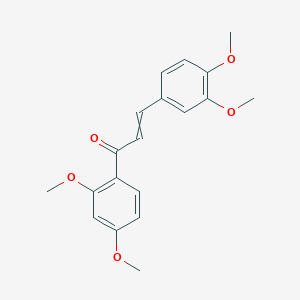

![3-butyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108447.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108450.png)
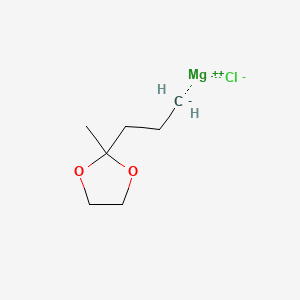
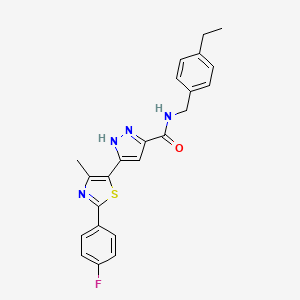
![4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide](/img/structure/B14108472.png)
![methyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14108478.png)
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108486.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108494.png)
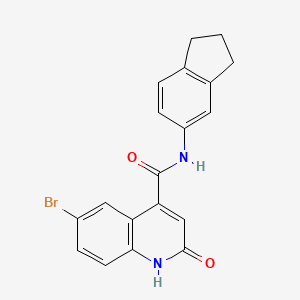
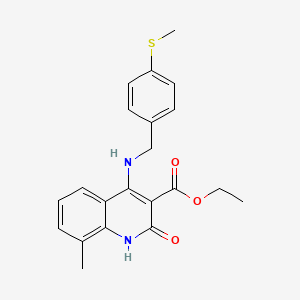
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108515.png)
